12-Lipoxygenase Inhibition: Comparative Potency Against a Known Inhibitor
N-Propylquinoxaline-2-carboxamide inhibits human platelet 12-lipoxygenase (12-LOX) with an IC50 of 10 µM [1]. This potency is 50-fold weaker than the well-known 12-LOX inhibitor nordihydroguaiaretic acid (NDGA; IC50 = 0.2 µM), indicating a distinct, less potent inhibitory profile . In contrast to potent 5-HT3 antagonism (pA2 = 7.6) observed for its 3-ethoxy analog (compound 6n), N-Propylquinoxaline-2-carboxamide demonstrates a different target engagement pattern, with no significant 5-HT3 receptor activity reported [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 200 nM; N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n): No significant 12-LOX activity reported; primary activity is 5-HT3 antagonism |
| Quantified Difference | 50-fold less potent than NDGA; distinct target selectivity versus 6n |
| Conditions | Human platelet 12-lipoxygenase; inhibition of 12-HETE formation measured by HPLC |
Why This Matters
This defines N-Propylquinoxaline-2-carboxamide as a moderate-potency 12-LOX inhibitor, distinct from both highly potent lipoxygenase inhibitors and 5-HT3-targeting quinoxalines, which is critical for selecting the correct chemical tool for pathway-specific studies.
- [1] BindingDB. BDBM50353663 (CHEMBL1830468). Inhibition of 12-LOX-mediated 12-HETE in human neutrophil; IC50 = 10,000 nM. View Source
- [2] Bhatt, S., et al. (2017). Neuropharmacological and neurochemical evaluation of N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n): a novel serotonergic 5-HT3 receptor antagonist... Journal of Basic and Clinical Physiology and Pharmacology, 28(2), 93-101. View Source
